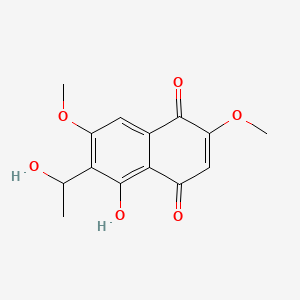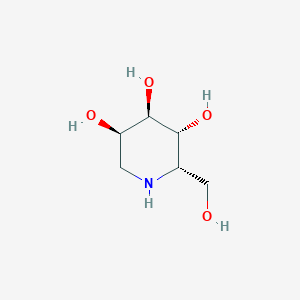
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is a chemical compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and various reagents to introduce the hydroxymethyl and hydroxyl groups. Common synthetic routes include:
Hydroxylation Reactions: Using oxidizing agents to introduce hydroxyl groups.
Hydroxymethylation Reactions: Using formaldehyde or other carbonyl compounds to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and hydroxymethylation processes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is essential to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A compound with a similar hydroxyl group arrangement but different ring structure.
Sorbitol: A sugar alcohol with multiple hydroxyl groups, used as a sweetener and in various industrial applications.
Uniqueness
(2S,3R,4R,5R)-2-Hydroxymethyl-piperidine-3,4,5-triol is unique due to its specific piperidine ring structure combined with hydroxymethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
| 84518-54-7 | |
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
LXBIFEVIBLOUGU-SLPGGIOYSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



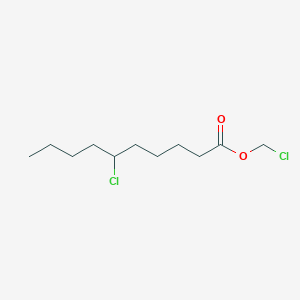
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
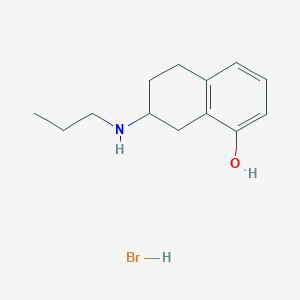
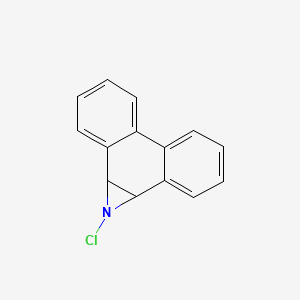

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

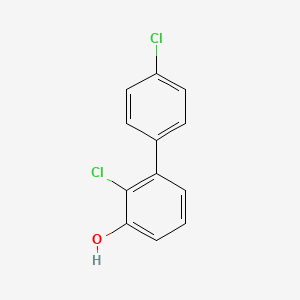
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
